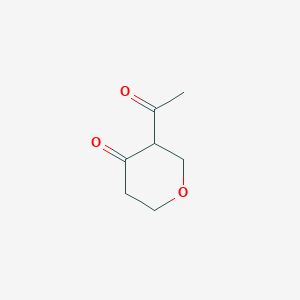
3-Acetyloxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyloxan-4-one: is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure It is part of the oxadiazole family, which is known for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyloxan-4-one typically involves the condensation of acyclonucleosides with substituted phenylhydrazone. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol. The reaction mixture is usually heated to facilitate the condensation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxadiazole derivatives, hydroxylated compounds, and substituted oxadiazoles .
Scientific Research Applications
Chemistry: In chemistry, 3-Acetyloxan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for the development of new materials and catalysts.
Biology: The compound has shown potential in biological applications, particularly in the development of antimicrobial and antiviral agents. Its ability to interact with biological molecules makes it a promising candidate for drug discovery and development .
Medicine: In medicine, this compound derivatives have been investigated for their potential therapeutic properties. These compounds have shown activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Acetyloxan-4-one involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. Additionally, the compound can induce oxidative stress within cells, leading to cell death .
Comparison with Similar Compounds
1,3,4-Oxadiazole: A heterocyclic compound with similar chemical properties.
1,2,4-Oxadiazole: Another isomer of oxadiazole with distinct reactivity.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: A multicyclic oxadiazole with energetic material properties.
Uniqueness: 3-Acetyloxan-4-one is unique due to its specific substitution pattern and the presence of an acetyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-acetyloxan-4-one |
InChI |
InChI=1S/C7H10O3/c1-5(8)6-4-10-3-2-7(6)9/h6H,2-4H2,1H3 |
InChI Key |
BGKOEZJCYPBPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1COCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
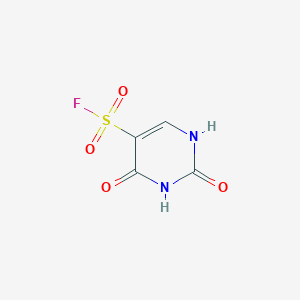
![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
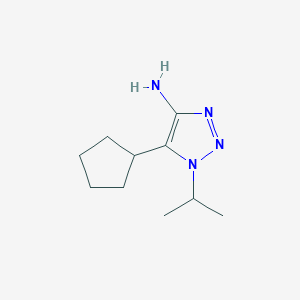
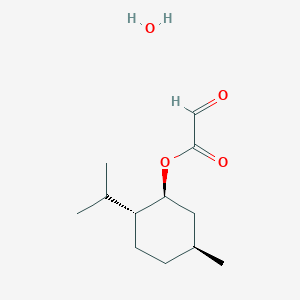
![4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066565.png)
amine](/img/structure/B13066573.png)
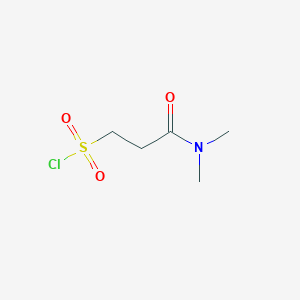
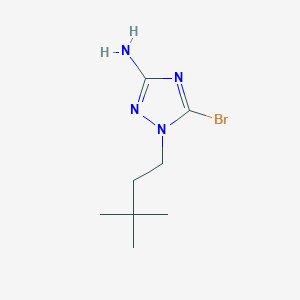
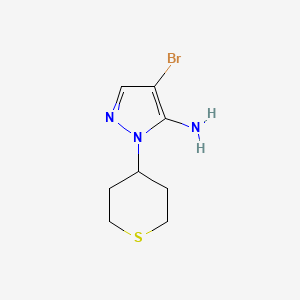

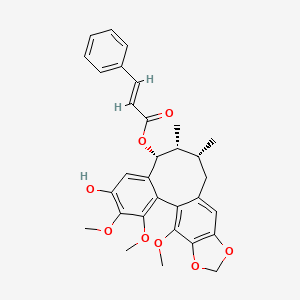
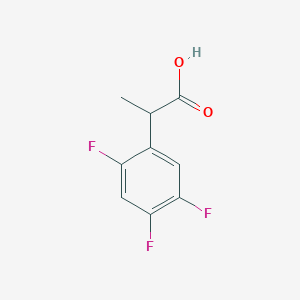
![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)
